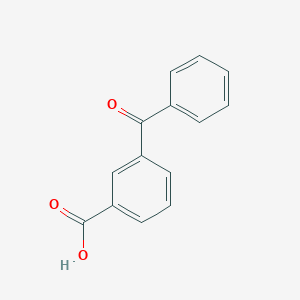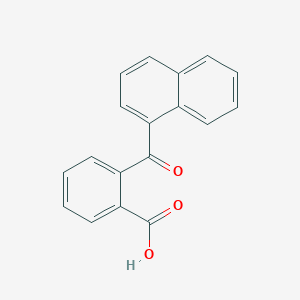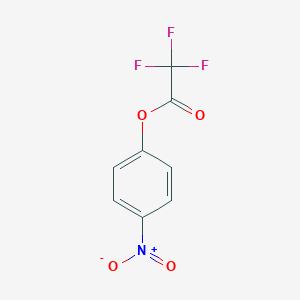
(-)-Neoavarone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Neoavarone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a derivative of isoflavones, which are naturally occurring compounds found in plants, particularly in legumes like soybeans. Isoflavones are known for their estrogenic activity and have been studied for their potential health benefits, including their role in reducing the risk of certain cancers and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Neoavarone typically involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification and purification of the compound. This method is preferred due to its accuracy and efficiency in isolating small molecules from complex mixtures . The synthetic route generally includes the following steps:
Starting Material Preparation: The initial step involves preparing the starting materials, which are often derived from natural sources like soybeans.
Reaction Conditions: The reaction conditions for synthesizing this compound include maintaining a controlled temperature and pH to ensure the stability of the compound. Common reagents used in the synthesis include organic solvents and catalysts that facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors and more efficient purification systems to handle the increased volume of starting materials and products. The industrial production process also emphasizes cost-effectiveness and sustainability, ensuring that the methods used are environmentally friendly and economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
(-)-Neoavarone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct properties and applications.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction proceeds efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
(-)-Neoavarone has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (-)-Neoavarone involves its interaction with various molecular targets and pathways. This compound exerts its effects primarily through its estrogenic activity, binding to estrogen receptors and modulating their activity. This interaction can lead to changes in gene expression and cellular function, contributing to its potential health benefits . Additionally, this compound has antioxidant properties, scavenging free radicals and reducing oxidative stress, which may contribute to its protective effects against chronic diseases .
Comparaison Avec Des Composés Similaires
(-)-Neoavarone is similar to other isoflavones, such as genistein, daidzein, and glycitein, which are also found in soybeans and other legumes For example, while genistein and daidzein are well-known for their estrogenic activity, this compound may have different binding affinities and effects on estrogen receptors . Additionally, this compound’s antioxidant properties may differ from those of other isoflavones, leading to unique health benefits and applications .
Conclusion
This compound is a fascinating compound with a wide range of potential applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable subject of scientific research, with promising implications for health and disease prevention. As research continues, this compound may become an important tool in the development of new therapies and products, contributing to advancements in various fields.
Propriétés
Numéro CAS |
129445-46-1 |
|---|---|
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C21H28O2/c1-14-6-5-7-19-20(14,3)11-10-15(2)21(19,4)13-16-12-17(22)8-9-18(16)23/h8-9,12,15,19H,1,5-7,10-11,13H2,2-4H3/t15-,19+,20+,21+/m0/s1 |
Clé InChI |
NXIFNLNXFPAWTO-LWILDLIXSA-N |
SMILES |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES isomérique |
C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
SMILES canonique |
CC1CCC2(C(C1(C)CC3=CC(=O)C=CC3=O)CCCC2=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)








